molecular formula C17H14N2O3 B064908 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 194282-74-1

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No. B064908
CAS RN: 194282-74-1
M. Wt: 294.3 g/mol
InChI Key: AIVRDDXFJPHMMT-UHFFFAOYSA-N
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Description

“2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile” is a compound that belongs to the class of pyran derivatives . Pyran derivatives have been the focus of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .


Synthesis Analysis

The compound is synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The structure of the compound is determined by single-crystal X-ray diffraction technique . The crystals are monoclinic, with specific parameters a = 10.7357 (12), b = 8.7774 (8), c = 15.0759 (16) Å, β = 103.575 (11)°, Z = 4, sp. gr. P 2 1 / n, R = 0.0551 for 1696 observed reflections . The crystal structure is stabilized by N–H···N, C–H···O, and C–H···π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyran derivatives like this compound are dominated by the multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 3182 (NH), 3073 (C–H arom), 2903 (C–H aliph), 1706 (C=O), 1642 (C=O), 1600 (C=N), 1550 (C=C), 1263 (P=O), 1043 (P−O−C) . The 1 H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmaceutical properties, given the wide range of activities exhibited by pyran derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-9-3-5-11(6-4-9)14-12(8-18)16(19)22-13-7-10(2)21-17(20)15(13)14/h3-7,14H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVRDDXFJPHMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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